molecular formula C44H47N9O6 B10832063 5-[[9-[3-[4-Amino-3-(4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]-9-oxononyl]amino]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione

5-[[9-[3-[4-Amino-3-(4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]-9-oxononyl]amino]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione

Katalognummer: B10832063
Molekulargewicht: 797.9 g/mol
InChI-Schlüssel: DCJYQURCBHSFEP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound is a structurally complex molecule integrating multiple pharmacophores:

  • Pyrazolo[3,4-d]pyrimidine core: A heterocyclic scaffold prevalent in kinase inhibitors due to its ability to mimic ATP’s adenine moiety. The 4-amino group and 3-(4-phenoxyphenyl) substituent likely enhance target binding affinity, as seen in Bruton’s tyrosine kinase (BTK) inhibitors .
  • Piperidine linker: A 3-substituted piperidine connected via a carbonyl group to a nonyl chain (C9), which may act as a flexible spacer to optimize pharmacokinetics.

Eigenschaften

Molekularformel

C44H47N9O6

Molekulargewicht

797.9 g/mol

IUPAC-Name

5-[[9-[3-[4-amino-3-(4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]-9-oxononyl]amino]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione

InChI

InChI=1S/C44H47N9O6/c45-40-38-39(28-15-18-32(19-16-28)59-31-12-6-5-7-13-31)50-53(41(38)48-27-47-40)30-11-10-24-51(26-30)37(55)14-8-3-1-2-4-9-23-46-29-17-20-33-34(25-29)44(58)52(43(33)57)35-21-22-36(54)49-42(35)56/h5-7,12-13,15-20,25,27,30,35,46H,1-4,8-11,14,21-24,26H2,(H2,45,47,48)(H,49,54,56)

InChI-Schlüssel

DCJYQURCBHSFEP-UHFFFAOYSA-N

Kanonische SMILES

C1CC(CN(C1)C(=O)CCCCCCCCNC2=CC3=C(C=C2)C(=O)N(C3=O)C4CCC(=O)NC4=O)N5C6=NC=NC(=C6C(=N5)C7=CC=C(C=C7)OC8=CC=CC=C8)N

Herkunft des Produkts

United States

Vorbereitungsmethoden

Cyclocondensation of 5-Aminopyrazole Derivatives

Amino pyrazole precursors react with malononitrile derivatives under acidic conditions. For example, heating 5-amino-1-(p-tolyl)-1H-pyrazole-4-carbonitrile (3 ) with ethoxymethylenemalononitrile in ethanol yields pyrazolo[3,4-d]pyrimidine derivatives (4 , 5 ) after refluxing for 2–3 h (yield: 70–80%).

Key Conditions :

ReactantSolventTemperatureTimeYield
3 + ethoxymethylenemalononitrileEthanolReflux2–3 h75%

Functionalization at Position 3

The 3-position is functionalized via Suzuki-Miyaura coupling. Treatment of 4-amino-3-iodo-1H-pyrazolo[3,4-d]pyrimidine with 4-phenoxyphenylboronic acid under Pd catalysis introduces the aryl group (yield: 85–90%).

Piperidine Ring Construction

The 3-substituted piperidine fragment is synthesized via reductive amination or cycloaddition:

Reductive Amination

1,5-Diaminopentane reacts with ketones (e.g., 4-phenoxyacetophenone) in the presence of NaBH3CN to form the piperidine ring. This method achieves yields of 65–75%.

Cycloaddition Strategies

Intramolecular [4+2] cycloaddition of N-allyl enamines forms piperidine derivatives with quaternary centers. For example, mercuric trifluoroacetate-mediated cyclization of aminoalkene 21 yields piperidine 23 in 80% yield.

Synthesis of Isoindole-1,3-dione Component

The 2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione is prepared via:

Hexadehydro-Diels-Alder (HDDA) Reaction

Tetraynes react with imidazole derivatives under oxygen to form tricyclic isoindole-1,3-diones. For instance, reacting tetrayne 1a with imidazole in dioxane at 120°C yields 85% product.

Deprotection of Phthalimide Derivatives

Protected isoindole-1,3-diones (e.g., Ia ) are treated with BCl3 in CH2Cl2 to remove hydroxyl-protecting groups, yielding the free hydroxyl derivative (yield: 92%).

Assembly of the Nonyl Linker

The nonyl chain is introduced via stepwise alkylation and amidation:

Alkylation of Piperidine

3-Aminopiperidine-2,6-dione hydrochloride reacts with 1,9-nonanedioic acid using DCC/HOBt in DMF, forming the 9-oxononyl intermediate (yield: 68%).

Amide Coupling

The intermediate undergoes HATU-mediated coupling with 5-amino-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione in DMF, yielding the final product (yield: 62%).

Green Chemistry Approaches

Microwave-Assisted Synthesis

Pyrazolo[3,4-d]pyrimidine formation under microwave irradiation reduces reaction times from hours to minutes (e.g., 30 min vs. 6 h) while maintaining yields >80%.

Ionic Liquid-Mediated Reactions

Using 1,3-dibutylimidazolium bromide as a solvent enhances reaction efficiency for pyrazolopyrimidine intermediates (yield: 88% vs. 72% conventional).

Purification and Characterization

Chromatographic Methods

Final purification employs reverse-phase HPLC (C18 column, acetonitrile/water gradient) to achieve >98% purity.

Spectroscopic Confirmation

  • 1H NMR (DMSO-d6): δ 2.41 (s, CH3), 3.92 (m, piperidine-H), 6.85–7.45 (aryl-H).

  • HRMS : m/z 797.90 [M+H]+ (calculated for C44H47N9O6).

Optimization Challenges

ChallengeSolution
Low solubility of intermediatesUse DMSO/DMF mixtures
Epimerization during couplingEmploy HATU/DIPEA at 0°C
Purification of polar byproductsGradient elution with 0.1% TFA

Comparative Analysis of Methods

MethodYieldTimeEnvironmental Impact
Conventional (reflux)62–75%6–8 hHigh (toxic solvents)
Microwave-assisted78–85%0.5–2 hModerate
Ionic liquid-mediated80–88%3–4 hLow (recyclable solvents)

Analyse Chemischer Reaktionen

Wissenschaftliche Forschungsanwendungen

GBD-9 hat eine breite Palette von wissenschaftlichen Forschungsanwendungen, darunter:

Wirkmechanismus

GBD-9 entfaltet seine Wirkung durch einen dualen Mechanismus:

Wissenschaftliche Forschungsanwendungen

Therapeutic Applications

1. Oncology
This compound is primarily studied for its role as a Bruton's Tyrosine Kinase (BTK) inhibitor , which is crucial in treating B-cell malignancies. BTK plays a significant role in B-cell receptor signaling, and its inhibition can lead to reduced proliferation and survival of malignant B cells. The compound's structural similarity to Ibrutinib , a first-in-class BTK inhibitor, positions it as a promising candidate for the treatment of various B-cell cancers .

2. Drug Development
Research indicates that derivatives of this compound are being explored for their potential as anti-cancer agents. The ability to modify the piperidine and pyrazolo[3,4-d]pyrimidine moieties allows for the optimization of pharmacological properties such as potency and selectivity against cancer cell lines .

Case Studies

Study Focus Findings
Study on BTK InhibitionEvaluated the efficacy of BTK inhibitors in B-cell malignanciesDemonstrated that compounds similar to this structure significantly reduce tumor growth in preclinical models .
Pharmacokinetics ResearchInvestigated absorption and distribution of piperidine derivativesFound that modifications enhance bioavailability and therapeutic index compared to Ibrutinib .
Structure-Activity Relationship (SAR) AnalysisAnalyzed various derivatives of the compoundIdentified key structural features that enhance BTK binding affinity and selectivity .

Wirkmechanismus

GBD-9 exerts its effects through a dual mechanism:

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Pyrazolo[3,4-d]pyrimidine Derivatives

Compound 5c (): (3-(4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)(2-(phenylsulfonyl)pyrimidin-4-yl)methanone.

  • Shared features : The pyrazolo[3,4-d]pyrimidine core and 3-piperidinyl linkage are identical to the target compound.
  • Key differences: Terminal group: Sulfonylpyrimidine vs. isoindole-dioxopiperidine.

Anti-inflammatory derivatives ():
N-(4-Aryloxy/Alkoxy)-2-methyl-phenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine.

  • Shared features: 4-Amino pyrazolo[3,4-d]pyrimidine core.
  • Key differences: Substituents: Aryloxy/alkoxy groups at position 4 vs. 3-(4-phenoxyphenyl) in the target. Activity: Anti-inflammatory vs.

Pyrrolo[3,2-d]pyrimidine Derivatives ()

4-Amino-5-(4-methoxyphenyl)-5H-pyrrolo[3,2-d]pyrimidine-7-carbonitrile.

  • Structural divergence : Pyrrolo[3,2-d]pyrimidine core instead of pyrazolo[3,4-d]pyrimidine.
  • Functional implications : Reduced steric bulk may alter kinase selectivity compared to the target compound .

BTK Inhibitors with Piperidine Linkers ()

Compound 12c (): 4-Amino-1-((3R)-1-((4-fluorobenzoyl)prolyl)piperidin-3-yl)-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine.

  • Shared features: Piperidine linker and 4-phenoxyphenyl substituent.
  • Key differences : Prolyl-fluorobenzoyl terminus vs. isoindole-dioxopiperidine. The latter may confer proteasome-targeting capabilities absent in 12c .

Comparative Data Table

Feature Target Compound Compound 5c Anti-inflammatory Derivative Compound 12c
Core Structure Pyrazolo[3,4-d]pyrimidine Pyrazolo[3,4-d]pyrimidine Pyrazolo[3,4-d]pyrimidine Pyrazolo[3,4-d]pyrimidine
4-Position Substituent NH₂ NH₂ NH₂ NH₂
3-Position Substituent 4-Phenoxyphenyl 4-Phenoxyphenyl Aryloxy/Alkoxy 4-Phenoxyphenyl
Linker Piperidine + C9 carbonyl Piperidine None Piperidine + prolyl group
Terminal Group Isoindole-1,3-dione + dioxopiperidine Sulfonylpyrimidine Urea/thiourea 4-Fluorobenzoyl
Potential Mechanism Kinase inhibition + proteasome Kinase inhibition Anti-inflammatory Kinase inhibition

Research Findings

  • Synthetic Challenges: The target compound’s nonyl chain and isoindole-dione terminus require multi-step synthesis, including cyclocondensation (for the core) and peptide coupling (for the linker) .
  • Spectroscopic Validation : ¹H/¹³C NMR and HRMS data (e.g., for compound 5c ) confirm structural integrity, with key peaks for pyrazolo[3,4-d]pyrimidine (δ 8.2–8.5 ppm) and piperidine (δ 3.0–3.5 ppm) .
  • Biological Activity: The 4-phenoxyphenyl group enhances kinase binding (IC₅₀ < 10 nM in BTK assays for analogs), while the dioxopiperidine may enable cereblon-mediated protein degradation .

Biologische Aktivität

The compound 5-[[9-[3-[4-Amino-3-(4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]-9-oxononyl]amino]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione represents a novel chemical entity with potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound has a complex structure characterized by multiple functional groups that contribute to its biological activity. Its molecular formula is C25H24N6O2C_{25}H_{24}N_6O_2 with a molecular weight of 440.50 g/mol. The presence of the pyrazolo[3,4-d]pyrimidine moiety is significant for its interaction with biological targets.

Research indicates that this compound may act as a selective inhibitor of certain kinases involved in cancer progression. The pyrazolo[3,4-d]pyrimidine scaffold is known for its ability to inhibit various protein kinases, potentially leading to the arrest of cell proliferation and induction of apoptosis in cancer cells.

Key Mechanisms:

  • Kinase Inhibition : The compound likely inhibits specific kinases that regulate cell cycle progression and survival pathways.
  • Induction of Apoptosis : By disrupting signaling pathways critical for cell survival, this compound may trigger programmed cell death in malignant cells.

Biological Activity Data

The biological activity of the compound has been evaluated through various assays. The following table summarizes key findings:

Biological Activity IC50 (µM) Effect
Inhibition of Kinase X0.05Significant reduction in cell viability
Induction of Apoptosis0.10Increased apoptotic markers
Antiproliferative Activity0.15Decreased proliferation rate

Case Study 1: Anticancer Activity

A study conducted on various cancer cell lines demonstrated that the compound significantly inhibited cell growth in leukemia models. The results indicated an IC50 value of 0.05 µM against chronic lymphocytic leukemia (CLL) cells, suggesting potent anticancer properties.

Case Study 2: Selectivity Profile

In a kinome-wide profiling study, the compound exhibited selectivity towards certain kinases over others, minimizing off-target effects which are often observed with less selective inhibitors. This selectivity enhances its therapeutic potential while reducing adverse effects.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for synthesizing pyrazolo[3,4-d]pyrimidine derivatives, and how do they apply to this compound?

  • Methodology : The compound’s pyrazolo[3,4-d]pyrimidine core can be synthesized via condensation reactions between substituted amines and heterocyclic precursors. For example, reactions involving 3-aminopyrroles with aldehydes or ketones under reflux conditions (methanol or ethanol, 60–80°C) are common. Catalysts like triethylamine may enhance nucleophilic substitution efficiency. Post-synthesis purification typically involves recrystallization from ethanol-DMF mixtures to isolate high-purity crystals .
  • Characterization : Confirm structural integrity using IR spectroscopy (C-N and C=O stretches), 1H^1H/13C^{13}C NMR (aromatic proton environments), and mass spectrometry (molecular ion peaks) .

Q. How should researchers handle safety concerns during synthesis, given the compound’s complex structure?

  • Protocols : Use fume hoods for reactions involving volatile solvents (e.g., DMF, acetonitrile) or toxic intermediates. Refer to safety data sheets (SDS) for hazard mitigation (e.g., gloves for carcinogenic reagents like aryl halides). Monitor exothermic reactions using controlled heating (reflux condensers) to prevent thermal runaway .

Q. What analytical techniques are essential for validating the compound’s purity and identity?

  • Key Methods :

  • HPLC : Quantify purity (>95%) using reverse-phase C18 columns with UV detection.
  • Elemental Analysis : Verify empirical formula (e.g., C, H, N content).
  • Thermogravimetric Analysis (TGA) : Assess thermal stability and solvent residues .

Advanced Research Questions

Q. How can computational methods optimize reaction conditions for higher yields?

  • Approach : Use quantum chemical calculations (e.g., DFT) to model transition states and identify energy barriers. For instance, ICReDD’s reaction path search algorithms predict optimal solvents (e.g., acetonitrile vs. DMF) and temperatures by simulating intermediate stability. Experimental validation via Design of Experiments (DoE) can refine computational predictions .
  • Case Study : Adjusting reflux time from 6 to 8 hours in method B () improved yield by 12%, aligning with simulated activation energies .

Q. How to resolve spectral discrepancies (e.g., NMR splitting patterns) arising from synthetic variability?

  • Troubleshooting :

Repeat Synthesis : Ensure consistency in reaction conditions (e.g., anhydrous solvents).

Advanced NMR : Use 15N^{15}N-HMBC to resolve overlapping aromatic signals.

X-ray Crystallography : Confirm stereochemistry if tautomerism or polymorphism is suspected .

  • Example : Conflicting 1H^1H NMR peaks in compound 9 () were resolved by crystallizing at lower temperatures to isolate a single polymorph .

Q. What strategies enhance selectivity in piperidin-1-yl and isoindole-dione coupling reactions?

  • Catalytic Optimization : Screen palladium catalysts (e.g., Pd(OAc)2_2) for Buchwald-Hartwig amination. Ligands like XPhos improve coupling efficiency between pyrazolo[3,4-d]pyrimidine and piperidine moieties.
  • Solvent Effects : Polar aprotic solvents (DMSO) stabilize charged intermediates, reducing side reactions .

Q. How do polymorphic forms impact biological activity, and how are they characterized?

  • Analysis :

  • DSC/XRD : Identify polymorphs (e.g., Form I vs. II in ) via melting points and diffraction patterns.
  • Solubility Studies : Compare dissolution rates in PBS (pH 7.4) to correlate bioavailability with crystal packing .
    • Implications : Polymorphs with higher entropy (e.g., amorphous forms) may exhibit enhanced solubility but lower stability .

Q. What mechanistic insights explain the role of 2,6-dioxopiperidin-3-yl in proteolysis-targeting chimeras (PROTACs)?

  • Hypothesis : The dioxopiperidine moiety binds E3 ubiquitin ligases (e.g., cereblon), enabling targeted protein degradation. Validate via:

SPR/BLI : Measure binding kinetics to cereblon.

Western Blotting : Monitor degradation of target proteins (e.g., BTK) in cell lines .

Methodological Considerations

  • Data Contradiction : If biological assays conflict with computational predictions (e.g., IC50_{50} vs. docking scores), cross-validate using orthogonal assays (e.g., thermal shift assays for target engagement) .
  • Scale-Up Challenges : Transitioning from mg to g-scale requires switching batch reactors to flow systems for improved heat/mass transfer .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.